[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
“[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a type of 1H-1,2,3-triazole analog . Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Chemical Reactions Analysis
The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis and Characterization : The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized and characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography. It provides insights into molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).
Catalytic Applications
- Huisgen 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently in water or under neat conditions. This catalyst is noted for low loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).
Antimicrobial Activity
- Novel Benzofuran Based 1,2,3-Triazoles : A series of novel benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity, indicating potential applications in combating bacterial infections (Sunitha et al., 2017).
Anticancer Activity
- Aziridine-1,2,3-Triazole Hybrid Derivatives : Synthesized aziridine-1,2,3-triazole hybrid derivatives showed significant anticancer activity against human leukemia and hepatoma cells. This suggests their potential as therapeutic agents in cancer treatment (Dong et al., 2017).
Corrosion Inhibition
- Triazole Derivatives as Corrosion Inhibitors : Certain 1,2,3-triazole derivatives like BTM and PTM have been investigated as corrosion inhibitors for mild steel in acidic medium, showcasing their potential in industrial applications (Ma et al., 2017).
Supramolecular Chemistry
- π-Hole Tetrel Bonding Interactions : The synthesis, characterization, and analysis of supramolecular interactions of ethyl 2-triazolyl-2-oxoacetate derivatives highlight the role of π-hole tetrel bonding in these compounds. This has implications for understanding and designing molecular interactions (Ahmed et al., 2020).
Corrosion Inhibition Mechanism
- Understanding Corrosion Inhibition Mechanism : The study of the heterocycle triazole derivative MTM as a corrosion inhibitor for mild steel in hydrochloric acid solution combines experimental and theoretical approaches, providing deep insights into its inhibition mechanism (Boutouil et al., 2019).
Mechanism of Action
Target of Action
Related 1h-1,2,3-triazole analogs have been reported to exhibit inhibitory activity against the carbonic anhydrase-ii enzyme .
Mode of Action
It is suggested that similar 1h-1,2,3-triazole compounds exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .
Biochemical Pathways
Inhibition of the carbonic anhydrase-ii enzyme, as seen in related compounds, can affect various physiological processes, including fluid secretion, respiration, and ph regulation .
Result of Action
Related 1h-1,2,3-triazole compounds have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme .
Properties
IUPAC Name |
[1-(2-methylphenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-4-2-3-5-10(8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJUUGNDIUSRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096130-75-4 | |
Record name | [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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